2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
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Description
This compound is a chemical compound . It has a molecular formula of C23H31N3O, an average mass of 365.512 Da, and a monoisotopic mass of 365.246704 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific example of synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H31N3O . Unfortunately, more detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the synthesis methods mentioned earlier could provide some insight into the types of reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Its molecular formula is C23H31N3O, and it has an average mass of 365.512 Da and a monoisotopic mass of 365.246704 Da .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide involves the reaction of 2-bromo-2-phenylpentanenitrile with 3-(2,6-dimethylpiperazin-1-yl)aniline followed by amidation with acetyl chloride.", "Starting Materials": [ "2-bromo-2-phenylpentanenitrile", "3-(2,6-dimethylpiperazin-1-yl)aniline", "acetyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-bromo-2-phenylpentanenitrile with 3-(2,6-dimethylpiperazin-1-yl)aniline in the presence of a base such as potassium carbonate in DMF to form 2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanenitrile.", "Step 2: Hydrolysis of the nitrile group using hydrochloric acid or sodium hydroxide to form 2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanoic acid.", "Step 3: Amidation of the carboxylic acid with acetyl chloride in the presence of a base such as triethylamine in an organic solvent such as dichloromethane to form 2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide." ] } | |
CAS RN |
149838-21-1 |
Product Name |
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide |
Molecular Formula |
C24H32N2O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide |
InChI |
InChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27) |
InChI Key |
BPZBEIHSHWNWTE-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
alpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide PD 85639 PD-85639 PD85,639 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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